N-(4-甲氧基苄基)丁-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

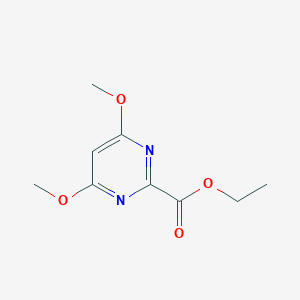

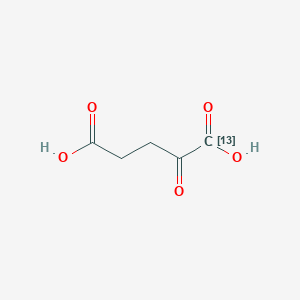

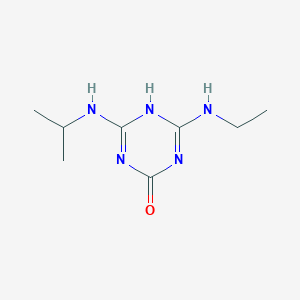

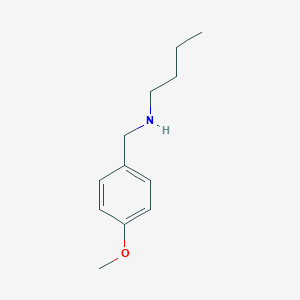

N-(4-Methoxybenzyl)butan-1-amine is a chemical compound that belongs to the class of organic compounds known as amines. Amines are characterized by the presence of a nitrogen atom connected to alkyl or aryl groups. In the case of N-(4-Methoxybenzyl)butan-1-amine, the nitrogen atom is linked to a 4-methoxybenzyl group and a butyl chain. This compound is of interest in the field of organic chemistry due to its potential applications in the synthesis of various pharmaceuticals and fine chemicals.

Synthesis Analysis

The synthesis of related N-heterocyclic amines has been demonstrated through the use of N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines . These intermediates are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones. The tert-butanesulfinyl group serves multiple roles: it activates the imines for nucleophilic addition, acts as a chiral directing group, and can be readily cleaved post-addition. Although the specific synthesis of N-(4-Methoxybenzyl)butan-1-amine is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of N-(4-Methoxybenzyl)butan-1-amine would consist of a benzene ring substituted with a methoxy group at the para position, a butyl chain, and an amine group. The structure of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was characterized using various spectroscopic techniques including FTIR-ATR, NMR, EIMS, and elemental analysis . These techniques could similarly be employed to analyze the molecular structure of N-(4-Methoxybenzyl)butan-1-amine.

Chemical Reactions Analysis

The chemical reactivity of N-(4-Methoxybenzyl)butan-1-amine would involve reactions typical of amines and benzyl compounds. Amines can undergo a variety of reactions, including alkylation, acylation, and reductive amination. The benzyl group could participate in electrophilic aromatic substitution reactions due to the activating effect of the methoxy group. The synthesis of a related compound involved a one-pot reductive amination, which could be a relevant reaction for N-(4-Methoxybenzyl)butan-1-amine as well .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(4-Methoxybenzyl)butan-1-amine are not provided, we can infer that it would exhibit properties typical of benzylamines. These might include moderate solubility in organic solvents, a relatively high boiling point due to the presence of the benzyl group, and the potential to form hydrogen bonds due to the amine group. The presence of the methoxy group could influence the compound's electron distribution and reactivity. The related compound's synthesis and characterization suggest that similar methods could be used to determine the physical and chemical properties of N-(4-Methoxybenzyl)butan-1-amine .

科学研究应用

分析表征

N-(4-甲氧基苄基)丁-1-胺已在各种研究背景下进行分析表征。例如,Westphal、Girreser 和 Waldmüller (2016) 详细说明了具有苯丙胺部分结构的 N-(邻甲氧基苄基)胺的分析表征,提供了质谱 (MS)、红外 (IR) 光谱和核磁共振 (NMR) 光谱数据 (Westphal、Girreser 和 Waldmüller,2016)。

合成技术

已经对 N-(4-甲氧基苄基)丁-1-胺和相关化合物的合成进行了大量研究。例如,Becerra、Rojas 和 Castillo (2021) 报告了一种相关化合物的有效一步两步合成,突出了该工艺的操作简便性和较短的反应时间 (Becerra、Rojas 和 Castillo,2021)。此外,Mattei 等人(2011 年)描述了一种类似化合物的新的合成方法,该方法基于一级未保护烯胺和不对称催化烯胺氢化的制备 (Mattei、Moine、Püntener 和 Schmid,2011)。

催化和反应研究

研究还集中在 N-(4-甲氧基苄基)丁-1-胺在各种催化和反应过程中的作用。Morad 等人(2017 年)讨论了多功能负载型 AuPd 纳米合金催化剂在 4-(4-甲氧基苯基)丁-2-酮从 4-甲氧基苄醇直接一步串联合成中的应用 (Morad 等,2017)。

安全和危害

属性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-4-9-13-10-11-5-7-12(14-2)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTNQSONKQDXNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396878 |

Source

|

| Record name | N-(4-METHOXYBENZYL)BUTAN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methoxybenzyl)butan-1-amine | |

CAS RN |

3910-58-5 |

Source

|

| Record name | N-(4-METHOXYBENZYL)BUTAN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。